N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide

Description

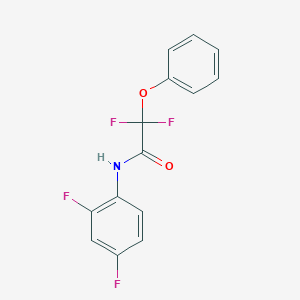

N-(2,4-Difluorophenyl)-2,2-difluoro-2-phenoxyacetamide is a fluorinated acetamide derivative characterized by a 2,4-difluorophenyl group attached to the amide nitrogen and a phenoxy moiety substituted with two fluorine atoms at the α-carbon. This compound’s structure combines electron-withdrawing fluorine atoms and a phenoxy group, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4NO2/c15-9-6-7-12(11(16)8-9)19-13(20)14(17,18)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUBZJAJFBCVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide typically involves the condensation reaction of 2,4-difluoroaniline with 2,2-difluoro-2-phenoxyacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane at room temperature, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide is a compound studied across multiple scientific fields, including chemistry, medicinal chemistry, pharmaceuticals, cancer research, material science, and structural analysis.

Scientific Research Applications

- Chemistry: The compound is relevant in synthetic procedures. It has been synthesized with a high yield (87%) through the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, using standard synthetic procedures. Crystals of the compound can be grown from CH2Cl2 at room temperature. It is also the second regular tri-fluorinated benzamide with the formula C13H8F3N1O1 to be reported and contrasts with the more common difluorinated and tetra-fluorinated analogues.

- Medicinal Chemistry and Pharmaceuticals: Fluorinated molecules, including this compound, have garnered significant interest in the development of new drugs and therapies. This compound is part of an 18 isomer grid containing three sets of six FpXY, FmXY and FoXY isomers (where p, m, o are the para-, meta-, ortho- substitution of the monofluoro-substituted aromatic ring). It is also an isomer of the recently reported 2,3-difluorinated analogue Fo23.

- Cancer Research: The compound has been identified as a druggable candidate for mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1, suggesting anticancer potential.

- Material Science: this compound can be used as a blocking reagent to modify the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films. It can be applied to the surface of epoxy thin films to react with the functional groups present.

- Structural Analysis: The compound's structure can be analyzed using single-crystal X-ray diffraction methods.

Safety and Stability

Cosmetic producers are obliged to guarantee the safety and stability of their products . The current legal regulations are based on the European Union Directive (1223/2009) of 30 November 2009 . The main aim of the directive is to formulate criteria for the safety of a cosmetic product and requirements that it must meet to be placed on the market . A new cosmetic product is subjected to thorough investigation prior to its introduction on the market . It should be studied not only with respect to its safety but also with respect to its effectiveness declared by the producer . The studies are performed in vivo, by contact or epidermal patch tests on human skin .

Additional Information

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Phenoxy vs. Benzamide: Replacing the phenoxy group with a benzamide (as in ) reduces lipophilicity, which may affect membrane permeability.

- Bulkiness : The diphenylacetamide in introduces steric hindrance, likely reducing reactivity compared to less bulky derivatives.

- Bioactivity : Flufenacet’s thiadiazole and trifluoromethyl groups confer pesticidal activity, illustrating how heterocyclic modifications expand functional applications .

Spectroscopic and Crystallographic Comparisons

IR and NMR Trends :

- Compounds with C=S groups (e.g., hydrazinecarbothioamides in ) exhibit νC=S bands at ~1243–1258 cm⁻¹, absent in the title compound.

- The absence of νC=O in 1,2,4-triazoles (e.g., ) contrasts with the acetamide’s carbonyl signal (~1663–1682 cm⁻¹ in ), confirming structural differences.

- The N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) in shows intramolecular hydrogen bonding (N–H···O), a feature likely shared with the title compound due to similar amide groups.

Crystal Packing :

- Analogs like N-(3,4-difluorophenyl)-2,2-diphenylacetamide form intermolecular N–H···O hydrogen bonds and C–H···π interactions , suggesting that fluorinated acetamides adopt stable lattice structures via similar interactions.

Biological Activity

N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide is a fluorinated organic compound that has attracted significant attention in various fields of scientific research due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for drug development.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms in the compound increase its binding affinity and selectivity towards these targets. This can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical biological pathways, thereby exerting its anticancer effects.

- Modulation of Receptor Function : By interacting with specific receptors, the compound can influence signaling pathways that regulate cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to:

- Inhibition of Bacterial Growth : Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Potential as an Antifungal Agent : Preliminary data suggest antifungal properties, although further studies are required to confirm these effects.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. It has shown promise in targeting multiple pathways associated with cancer progression:

- Targets mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 : These are critical pathways in cancer biology. The compound demonstrates multi-target effects that could lead to enhanced therapeutic outcomes .

- Cytotoxic Effects : In vitro studies have reported significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Pathways | Findings |

|---|---|---|

| Antimicrobial | Gram-positive and Gram-negative bacteria | Inhibitory effects observed at low concentrations |

| Antifungal | Various fungal strains | Preliminary antifungal activity noted |

| Anticancer | mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 | Significant cytotoxic effects against cancer cell lines |

Notable Research Studies

- Antimicrobial Studies : A study published in 2023 demonstrated that this compound effectively inhibited bacterial growth with an IC50 value in the low micromolar range.

- Cancer Research : Another study highlighted the compound's potential in inhibiting key signaling pathways involved in tumor growth. The findings suggest that it could serve as a lead compound for further drug development focused on cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: A common approach involves carbodiimide-mediated coupling. For example, similar fluorophenylacetamides are synthesized by reacting carboxylic acid derivatives (e.g., 2,2-difluorophenoxyacetic acid) with substituted anilines (e.g., 2,4-difluoroaniline) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in dichloromethane. Triethylamine is added to maintain basic conditions, and the reaction is stirred at 273 K to minimize side reactions like hydrolysis. Post-reaction, the product is extracted, washed with NaHCO₃, and purified via recrystallization (e.g., from methylene chloride/DMF mixtures) . Optimization includes:

- Solvent selection : Polar aprotic solvents enhance reactivity.

- Temperature control : Lower temperatures reduce fluorination side reactions.

- Stoichiometry : Excess EDC·HCl (1.2–1.5 equiv) improves yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves fluorine positional disorder and intramolecular interactions (e.g., C–H···O hydrogen bonds) critical for conformational analysis. For example, similar difluorophenylacetamides exhibit dihedral angles between aromatic rings (e.g., 78–88° between acetamide and fluorophenyl groups) .

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR confirms acetamide NH and aromatic proton coupling.

- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and N–H (~3300 cm⁻¹) stretches.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~316).

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock Vina) predict the binding affinity of this compound with biological targets?

Methodological Answer: AutoDock Vina is optimized for rapid, accurate docking via:

- Scoring function : Combines empirical and knowledge-based terms to estimate binding energy (ΔG).

- Grid maps : Automatically generated to model target binding pockets. For fluorinated compounds, van der Waals parameters for fluorine are critical.

- Multithreading : Enables parallel processing for high-throughput screening (e.g., testing multiple conformers).

Example protocol:

Prepare the ligand (compound) and receptor (target protein) in PDBQT format.

Define search space coordinates covering the active site.

Run docking with exhaustiveness ≥8 to ensure conformational sampling.

Analyze top poses for hydrogen bonds with fluorophenyl/acetamide groups .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

- Cross-validation : Compare X-ray crystallography (definitive for geometry) with DFT-optimized structures (e.g., Gaussian 09 at B3LYP/6-31G* level). For example, fluorine disorder in X-ray data (e.g., 55:45 occupancy ratio) may explain NMR signal splitting .

- Dynamic NMR : Probe temperature-dependent line broadening to assess conformational flexibility.

- Solid-state vs. solution data : IR and Raman spectroscopy differentiate crystalline vs. solvated forms.

Q. What strategies mitigate side reactions during synthesis, such as unintended fluorination or acetamide group hydrolysis?

Methodological Answer:

- Protecting groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-temperature reactions : Maintain ≤273 K to suppress electrophilic fluorination.

- Anhydrous conditions : Use molecular sieves or dry solvents (e.g., THF over CaH₂) to prevent hydrolysis.

- Post-reaction quenching : Neutralize excess EDC·HCl with aqueous HCl to avoid prolonged exposure .

Q. How can the impact of fluorine substitution on the compound’s conformation and intermolecular interactions be systematically studied?

Methodological Answer:

- Comparative crystallography : Analyze analogs with mono-/non-fluorinated phenyl groups. For example, replacing 2,4-difluorophenyl with phenyl increases planarity (dihedral angle ~9° vs. 88° in fluorinated analogs) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., F···H, O···H interactions).

- Thermodynamic solubility assays : Measure logP to assess hydrophobicity changes from fluorine substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.